molecular formula C39H77NO5 B11936584 heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

Cat. No.: B11936584
M. Wt: 640.0 g/mol
InChI Key: GNUZLJUHKONMHQ-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate (SM-102; CAS: 2089251-47-6) is a biodegradable, ionizable lipid widely used in lipid nanoparticle (LNP) formulations for mRNA delivery. It features:

  • A heptadecan-9-yl ester tail (C17 branched chain) for membrane integration.
  • An 8-aminooctanoate linker with a tertiary amine group, enabling pH-dependent ionization for endosomal escape.
  • A 6-oxo-6-(undecyloxy)hexyl moiety and 2-hydroxyethyl group, enhancing biodegradability via ester bond hydrolysis .

SM-102 is a critical component of Moderna’s mRNA-1273 COVID-19 vaccine, where it encapsulates and protects mRNA, facilitating cellular uptake and endosomal release . Its synthesis involves reductive amination between undecyl 6-oxohexanoate and ethanolamine, followed by purification via column chromatography (yield: 97%) .

Properties

Molecular Formula

C39H77NO5

Molecular Weight

640.0 g/mol

IUPAC Name

heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

InChI

InChI=1S/C39H77NO5/c1-4-7-10-13-15-21-28-37(29-22-16-14-11-8-5-2)45-39(43)31-23-17-18-25-32-40(34-35-41)33-26-20-24-30-38(42)44-36-27-19-12-9-6-3/h37,41H,4-36H2,1-3H3

InChI Key

GNUZLJUHKONMHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCC(=O)OCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves multiple steps, including esterification and amidation reactions. The starting materials typically include heptadecanol, heptanoic acid, and heptoxyhexanoic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound generally require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves its incorporation into lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA into cells, where the mRNA is translated into proteins. The molecular targets include cellular membranes and intracellular pathways involved in mRNA translation .

Comparison with Similar Compounds

Comparison with Structurally Similar Lipids

Structural and Functional Analogues

Key Observations :

Tail Variations: SM-102 and Lipid 5 share a C17 ester tail but differ in linker substituents: SM-102 uses 6-oxo-6-(undecyloxy)hexyl, while Lipid 5 employs 8-(nonyloxy)-8-oxooctyl. This alters biodegradation kinetics, with SM-102 showing faster hepatic clearance than MC3 (a non-ester lipid) . ALC-0315 uses a bis(2-hexyldecanoate) tail, improving mRNA encapsulation stability .

Linker Design: SM-102’s tertiary amine in the 8-aminooctanoate linker enables pH-responsive ionization (pKa ~6.7), critical for endosomal escape. Analogues like L319 replace the ester with a disulfide motif, enabling redox-sensitive degradation .

Efficacy and Safety: SM-102 and ALC-0315 exhibit superior in vivo mRNA delivery efficiency compared to MC3, attributed to their ester-based biodegradability, which reduces toxicity .

Biodegradability and Pharmacokinetics

Table 2: Comparative Pharmacokinetic Profiles
Lipid Degradation Pathway Half-life (Plasma) Organ Clearance Toxicity Profile
SM-102 Ester hydrolysis by esterases 2.5 hours Rapid hepatic clearance Low hepatotoxicity
MC3 Non-degradable (ether bonds) >24 hours Accumulates in liver Moderate hepatotoxicity
ALC-0315 Ester hydrolysis 3.1 hours Hepatic/Splenic clearance Low immunogenicity
L319 Disulfide cleavage + ester hydrolysis 1.8 hours Rapid systemic clearance Minimal toxicity
Key Insights :
  • SM-102’s undecyloxy ester group accelerates hydrolysis, reducing plasma half-life and improving safety .
  • Lipids with dual degradation motifs (e.g., L319’s disulfide + ester) exhibit the fastest clearance, beneficial for repeat-dose regimens .

Biological Activity

Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is a complex lipid compound primarily utilized in drug delivery systems, particularly for mRNA vaccines. Its unique structure, characterized by a long-chain fatty acid backbone and functional groups, enhances its biological activity and interaction with cellular components. This article delves into the compound's synthesis, biological mechanisms, and applications in pharmaceutical contexts.

Chemical Structure and Properties

The molecular formula of this compound is C39H77NO5C_{39}H_{77}NO_5 with a molecular weight of approximately 640.0 g/mol. The compound features a hydrophobic heptadecane chain and hydrophilic functional groups, making it amphiphilic. This property is crucial for its ability to form lipid nanoparticles (LNPs), which are essential for effective drug delivery.

PropertyValue
Molecular FormulaC39H77NO5
Molecular Weight640.0 g/mol
IUPAC NameHeptadecan-9-yl 7-[...]
Density0.925 g/cm³ (predicted)
Boiling Point725.8 °C (predicted)

Synthesis

The synthesis of this compound involves several key steps:

  • Esterification : Heptadecanol reacts with heptanoic acid to form the heptadecanoyl moiety.
  • Amidation : The resulting ester undergoes amidation with 6-oxohexanoic acid to introduce the oxo group.
  • Alkylation : The final step involves alkylation with 2-hydroxyethylamine, yielding the desired product.

These synthetic routes are optimized to ensure high yield and purity, often employing catalysts such as sulfuric acid or hydrochloric acid under controlled temperatures.

This compound functions primarily through its incorporation into lipid nanoparticles (LNPs). These LNPs facilitate the encapsulation and delivery of nucleotides, such as mRNA, into cells. Upon cellular uptake, the mRNA is translated into proteins, triggering an immune response or therapeutic effect.

Key Mechanisms:

  • Endocytosis Facilitation : The lipid structure enhances endocytosis, improving cellular uptake.
  • Membrane Interaction : The amphiphilic nature allows for effective interaction with cellular membranes, aiding in the release of the payload.

Biological Activity

Research indicates that this compound exhibits significant biological activity due to its lipid-based structure:

  • Drug Delivery Efficiency : Studies show that LNPs incorporating this compound significantly enhance the stability and bioavailability of encapsulated drugs.
  • Vaccine Formulations : It has been effectively used in mRNA vaccine formulations, demonstrating improved immune responses compared to traditional delivery methods.

Case Studies

Several studies have explored the efficacy of heptadecan-9-yl 7-[...] in various applications:

  • mRNA Vaccine Development :
    • A study demonstrated that LNPs containing this compound delivered mRNA vaccines effectively in preclinical models, showing robust immune responses.
  • Gene Therapy Applications :
    • In gene therapy trials, the compound facilitated targeted delivery of therapeutic genes, improving gene expression levels in target tissues.

Comparative Analysis

To highlight its unique properties and applications, here is a comparison with similar lipid compounds used in drug delivery:

Compound NameMolecular FormulaUnique Features
Heptadecan-9-yloxyhexanoateC36H74O4Simplified structure; used in surfactants
Heptyl 6-[...]-hexanoateC30H60N2O4Shorter alkyl chain; different delivery profile
Octanoyl-DL-alpha-tocopherolC22H38O3Contains vitamin E; antioxidant properties

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